Methyl 2-cyano-5-fluorobenzoate
Overview
Description
Methyl 2-cyano-5-fluorobenzoate is an organic compound with the molecular formula C9H6FNO2. It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a cyano group (–CN) and the hydrogen atom at the fifth position is replaced by a fluorine atom (–F). This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-cyano-5-fluorobenzoate can be synthesized through several methods. One common method involves the reaction of 2-cyano-5-fluorobenzoic acid with methanol in the presence of a catalyst such as acetyl chloride. The reaction is typically carried out at low temperatures (0°C) to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyano-5-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other groups under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group.
Oxidation Reactions: The compound can undergo oxidation to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution: Products vary depending on the substituent introduced.
Reduction: The major product is 2-amino-5-fluorobenzoate.
Oxidation: Products include various oxidized derivatives of the original compound.
Scientific Research Applications
Methyl 2-cyano-5-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-cyano-5-fluorobenzoate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the fluorine atom can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-cyano-2-fluorobenzoate
- Methyl 3-fluorobenzoate
- Methyl 2-cyanobenzoate
Uniqueness
Methyl 2-cyano-5-fluorobenzoate is unique due to the specific positioning of the cyano and fluorine groups on the benzene ring. This arrangement can significantly influence its chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
methyl 2-cyano-5-fluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c1-13-9(12)8-4-7(10)3-2-6(8)5-11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFHFKWDNDKBOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10475189 | |
Record name | METHYL 2-CYANO-5-FLUOROBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10475189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
606080-43-7 | |
Record name | METHYL 2-CYANO-5-FLUOROBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10475189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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